molecular formula C15H15NO3S B1607568 1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one CAS No. 35577-89-0

1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one

Cat. No. B1607568
CAS RN: 35577-89-0
M. Wt: 289.4 g/mol
InChI Key: YODKWYHJKWMTAO-UHFFFAOYSA-N
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Description

1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one is a chemical compound that belongs to the class of sulfonamides. It has been found to exhibit a wide range of biological activities, making it an important compound in the field of medicinal chemistry. In

Scientific Research Applications

Anti-HIV Activity

1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one and its derivatives have been explored for their potent anti-HIV-1 activities. Studies have shown that certain derivatives, particularly those with modifications at the sulfonyl group, exhibit low nanomolar concentration range potencies against HIV-1, including strains carrying NNRTI-resistant mutations. The introduction of methyl groups at specific positions on the phenyl ring has been found to enhance the anti-HIV-1 activity, making these compounds promising candidates for further investigation as antiviral agents (Silvestri et al., 2003).

Anti-Inflammatory and Antitumor Effects

The compound and its related structures have been identified for their significant anti-inflammatory and antitumor effects. A class of 4-(aryloyl)phenyl methyl sulfones, which likely include derivatives of 1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one, was synthesized and evaluated for their cyclooxygenase inhibitory activity. These compounds were found to inhibit COX-2 selectively and demonstrated potent anti-inflammatory activity in vivo, surpassing that of traditional NSAIDs like ibuprofen in certain tests. Additionally, some derivatives exhibited strong activity against carrageenan-induced inflammation and showed a weak capacity to inhibit the proliferation of various human cell lines in vitro, indicating potential antitumor applications (Harrak et al., 2010).

Catalytic Applications

Derivatives of 1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one have been utilized in catalytic applications, particularly in ruthenium-catalyzed hydroarylation processes. These processes involve the intramolecular hydroarylation of alkene-tethered benzoic acid derivatives, leading to the formation of dihydrobenzofurans and indolines. The methodology demonstrates the compound's utility in complex organic synthesis and its potential in facilitating the development of novel organic compounds with diverse biological activities (Ghosh et al., 2016).

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-11-5-7-12(8-6-11)20(18,19)16-10-9-13-14(16)3-2-4-15(13)17/h5-10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODKWYHJKWMTAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363380
Record name 1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665999
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one

CAS RN

35577-89-0
Record name 1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one
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1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one
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1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one
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1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one
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1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one
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